Crystal-Structure-Defined Conformational Rigidity: 5-Amino vs. 3-Amino Regioisomer
The target 5-amino regioisomer possesses a single-crystal X-ray structure (CCDC deposition, R factor = 0.035) with a pyrazole–pyridazine inter-ring dihedral angle of 0.16° (essentially coplanar) [1]. This planarity is enforced by two simultaneous intramolecular S(6) hydrogen-bond ring motifs: N5–H5N···N4 (pyridazine) and N5–H5O···O1 (ester carbonyl) [1]. In the 3-amino regioisomer (CAS 648859-03-4), the amino group is located at C3 rather than C5 of the pyrazole ring; this repositioning precludes the formation of the N–H···O ester S(6) motif and alters the preferred torsional profile, yielding a different ground-state geometry that has not been crystallographically characterized to date . The absence of a published structure for the 3-amino isomer introduces sourcing uncertainty for crystallography-dependent applications.
| Evidence Dimension | Solid-state conformational rigidity (pyrazole–pyridazine dihedral angle) |
|---|---|
| Target Compound Data | Dihedral angle = 0.16° (SD 0.09°); two S(6) intramolecular H-bond motifs (N–H···N, N–H···O) |
| Comparator Or Baseline | 3-Amino regioisomer (CAS 648859-03-4): no published crystal structure; the N–H···O ester S(6) motif is geometrically impossible due to amino position at C3 |
| Quantified Difference | Structurally confirmed co-planarity vs. uncharacterized geometry; loss of one S(6) motif in the 3-amino isomer |
| Conditions | Single-crystal X-ray diffraction at 296 K; structure solved with R = 0.035, wR = 0.101; CCDC deposition number 792507. |
Why This Matters
For applications requiring predictable solid-state properties—co-crystallization screening, crystal engineering, or computational docking—the experimentally confirmed near-planar conformation of the 5-amino isomer provides a validated starting geometry, whereas the 3-amino isomer lacks this characterization and imposes additional validation burden.
- [1] Ather, A. Q.; Tahir, M. N.; Khan, M. A.; Athar, M. M. Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online 2010, 66 (Pt 9), o2445. DOI: 10.1107/S1600536810034240. View Source
